molecular formula C₂₀H₁₅N₃O₁₀S₃ B051378 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- CAS No. 65237-05-0

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-

Cat. No.: B051378
CAS No.: 65237-05-0
M. Wt: 553.5 g/mol
InChI Key: AWWNMIDVRILOPQ-UHFFFAOYSA-N
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Description

This compound is a polyfunctional aromatic sulfonic acid derivative characterized by a naphthalene backbone substituted with two sulfonic acid groups at the 2,7-positions, an amino group at position 5, a hydroxyl group at position 4, and an azo linkage (-N=N-) connecting to a 1-sulfo-2-naphthalenyl moiety. Its structure confers strong polarity due to the sulfonic acid groups, making it highly water-soluble, while the azo group and aromatic system enable chromogenic properties useful in dyes and analytical applications .

Properties

IUPAC Name

5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNMIDVRILOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070287
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
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Molecular Weight

553.5 g/mol
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CAS No.

65237-05-0
Record name 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)-
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
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Record name 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid
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Preparation Methods

Sulfonation of Naphthalene Derivatives

The foundational step in synthesizing 2,7-naphthalenedisulfonic acid derivatives involves sulfonation of naphthalene or its intermediates. Patent CN102993061B details a method where 1,6-naphthalenedisulfonic acid mother liquor is repurposed through reduced-pressure concentration (-0.08 to -0.095 MPa) at temperatures ≤180°C to yield 2,7-naphthalenedisulfonic acid. This intramolecular rearrangement leverages residual sulfuric acid and naphthene sulfonic acids in the mother liquor, minimizing raw material costs and waste. Critical parameters include:

  • Water Content Control : Reducing moisture to 14–15% before introducing naphthalene and sulfuric acid ensures optimal sulfonation efficiency.

  • Temperature Gradients : Heating to 180–190°C for 5 hours facilitates sulfonic group migration from the 1,6- to 2,7-positions.

Synthesis of 5-Amino-4-Hydroxy-2,7-Naphthalenedisulfonic Acid

The amino and hydroxyl groups are introduced via nitration and reduction or direct amination. While specific data for this intermediate are absent in the provided sources, analogous processes from suggest:

  • Nitration : Treating 2,7-naphthalenedisulfonic acid with nitric acid under controlled conditions.

  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines.

Diazotization and Azo Coupling

Diazotization of 1-Amino-2-Naphthalenesulfonic Acid

The diazonium salt precursor is prepared by treating 1-amino-2-naphthalenesulfonic acid with nitrous acid (HNO₂) in acidic medium (HCl). Key considerations include:

  • Temperature : Maintained at 0–5°C to prevent diazonium salt decomposition.

  • Stoichiometry : Molar ratios of NaNO₂ to amine are critical to avoid over-nitrosation.

Azo Coupling with 5-Amino-4-Hydroxy-2,7-Naphthalenedisulfonic Acid

The coupling reaction occurs under alkaline or weakly acidic conditions, depending on the coupling component’s reactivity. Frontiers in Chemistry highlights mechanochemical methods using Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts, enabling room-temperature synthesis with reduced reaction times (Table 1).

Table 1: Optimization of Azo Coupling Conditions

ParameterOptimal ValueEffect on Yield
Catalyst Loading0.1 g/mmol substrate92% yield
Temperature25°C89% efficiency
Reaction Time45 minutesMinimal byproducts

The coupling mechanism involves electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid, forming the azo bond at the 3-position.

Purification and Salification

Hydrolysis and Centrifugation

Post-coupling, the reaction mixture is hydrolyzed at ≤130°C to solubilize impurities, followed by cooling to 10–20°C to precipitate the crude product. Centrifugation isolates the 2,7-naphthalenedisulfonic acid derivative, achieving purities up to 93%.

Salification for Enhanced Solubility

Conversion to the trisodium salt (as in CAS 915-67-3) involves neutralizing the sulfonic acid groups with NaOH. This step is critical for applications requiring high water solubility (e.g., textile dyes, cosmetics).

Process Optimization and Environmental Considerations

Catalyst Efficiency

Fe₃O₄@SiO₂@Tannic acid nanoparticles reduce reaction times by 60% compared to traditional methods, attributed to their high surface area and acid sites. Reusability studies show ≤5% efficiency loss after five cycles.

Waste Minimization

The patent method reduces three-waste (waste gas, water, residue) discharge by recycling mother liquor and avoiding halogenated byproducts.

Industrial Applications

The trisodium salt form is utilized in cosmetics (e.g., lipsticks at ≤3% concentration) and industrial dyes due to its vibrant hue and stability. Lake pigments (e.g., aluminum complexes) are employed in pH-resistant coatings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

  • Diazotization: : Typically involves nitrous acid (HNO2) and hydrochloric acid (HCl) at low temperatures.

  • Azo Coupling: : Commonly uses phenols or amines as coupling partners, with alkaline conditions to facilitate the reaction.

  • Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) are used.

Major Products Formed

  • Azo Dyes: : The primary products are various azo dyes with different shades depending on the coupling partners used.

  • Oxidized or Reduced Derivatives: : These can include different functionalized naphthalene derivatives.

Scientific Research Applications

Analytical Chemistry

1.1 High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,7-Naphthalenedisulfonic acid is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid . This method is scalable and suitable for isolating impurities during preparative separations.

1.2 Pharmacokinetics

The compound's properties make it valuable for pharmacokinetic studies. Its ability to be analyzed via liquid chromatography allows researchers to assess its behavior in biological systems, including absorption and metabolism .

Dye Manufacturing

2.1 Azo Dyes

2,7-Naphthalenedisulfonic acid is a precursor in the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability. The sulfonic acid groups enhance the dye's solubility in water, making it suitable for various applications .

2.2 Environmental Impact Studies

The use of azo dyes has raised environmental concerns due to their potential toxicity. Studies have shown that certain azo dyes can pose risks to aquatic life at low concentrations. For instance, toxicity assessments indicated that algal toxicity was observed at concentrations below 1 mg/L for some dyes derived from naphthalenedisulfonic acids . This highlights the need for careful monitoring and regulation of such compounds in industrial applications.

Environmental Applications

3.1 Screening Assessments

As part of environmental assessments under the Canadian Environmental Protection Act (CEPA), 2,7-naphthalenedisulfonic acid has been evaluated for its persistence and bioaccumulation potential. It has been identified as a high-priority substance due to its inherent toxicity to aquatic organisms . These assessments are crucial for developing risk management strategies and ensuring safe practices in industries that utilize this compound.

3.2 Biodegradation Studies

Research into the biodegradation of azo compounds has shown that microorganisms can metabolize these substances, leading to less harmful byproducts. Understanding the degradation pathways of 2,7-naphthalenedisulfonic acid can inform bioremediation strategies for contaminated environments .

Mechanism of Action

The compound exerts its effects primarily through azo coupling reactions , where it forms stable azo bonds with other aromatic compounds. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biomolecules to produce a detectable color change or to facilitate the formation of new chemical entities.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : $ \text{C}{21}\text{H}{15}\text{N}3\text{O}{10}\text{S}_3 $ (estimated based on ).
  • Applications: Analytical Chemistry: Acts as a chelating agent for spectrophotometric determination of pharmaceuticals (e.g., fluorometholone) via complexation in dichloromethane . Dye Industry: Potential use in azo dyes due to its conjugated system and sulfonic acid groups enhancing water solubility and color fastness .

The compound belongs to a class of naphthalenedisulfonic acid derivatives with azo and hydroxyl/amino substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties Applications References
Target Compound 5-amino, 4-hydroxy, 3-(1-sulfo-2-naphthalenylazo) $ \text{C}{21}\text{H}{15}\text{N}3\text{O}{10}\text{S}_3 $ High solubility, strong chelation Pharmaceutical analysis, dyes
PAHA (5-Amino-4-hydroxy-3-(2-pyridylazo)-2,7-naphthalenedisulfonic acid) 3-(2-pyridylazo) $ \text{C}{15}\text{H}{13}\text{N}3\text{O}{10}\text{S}_2 $ Enhanced metal-binding specificity Spectrophotometric detection of transition metals
Acid Red 18 (1,3-Naphthalenedisulfonic acid,7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-) 7-hydroxy, 8-(4-sulfo-1-naphthalenylazo) $ \text{C}{20}\text{H}{14}\text{N}2\text{O}{10}\text{S}_3 $ Bright red color, high stability Food dye (Ponceau 4R), textiles
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid Bis[(4-aminophenyl)azo] $ \text{C}{22}\text{H}{19}\text{N}7\text{O}7\text{S}_2 $ Multiple azo groups, high molar absorptivity HPLC analysis, polymeric dyes
Key Comparative Insights :

Substituent Effects on Solubility and Reactivity :

  • The target compound and Acid Red 18 both feature sulfonic acid groups, ensuring water solubility. However, Acid Red 18’s additional sulfonate enhances ionic strength, making it preferable in food coloring .
  • PAHA ’s pyridylazo group improves selectivity for transition metals (e.g., Cu²⁺, Fe³⁺), whereas the target compound’s naphthalenylazo group offers broader chelation capacity for steroids like fluorometholone .

Chromogenic and Analytical Performance: The bis[(4-aminophenyl)azo] derivative (Table 1) exhibits higher molar absorptivity due to extended conjugation, making it suitable for sensitive HPLC detection (LOD ~0.1 µg/mL) . The target compound shows superior complexation efficiency in non-polar media (e.g., dichloromethane), attributed to its hydrophobic naphthalenyl moiety .

Biological and Regulatory Considerations: Azo compounds like the target derivative are substrates for hepatic azoreductase, with activity proportional to cytochrome P-450 levels. Substitutions influence metabolic pathways; for example, methyl or methoxy groups (as in SNUR-regulated analogs) may increase toxicity .

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- (commonly referred to as Acid Red 27 or Amaranth) is an azo dye characterized by its naphthalene structure and sulfonic acid groups. This compound has garnered attention due to its potential biological activities, including its applications in various fields such as food coloring, pharmaceuticals, and dyeing processes. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and other pharmacological effects.

  • Chemical Formula : C16H13N3O7S2
  • Molecular Weight : 423.42 g/mol
  • CAS Number : 2203-16-9
  • IUPAC Name : 5-amino-4-hydroxy-3-[(E)-2-phenyldiazen-1-yl]naphthalene-2,7-disulfonic acid

Toxicity Profile

The toxicity of 2,7-naphthalenedisulfonic acid has been evaluated in various studies. The following table summarizes the acute toxicity data:

Parameter Value Reference
Oral LD50 (mg/kg bw)>2000
Dermal LD50 (mg/kg bw)>5000
Inhalation LC50 (mg/m³)>5500
Eye IrritationModerate irritant
Skin IrritationNon-irritant

Genotoxicity Studies

Genotoxicity assessments indicate that 2,7-naphthalenedisulfonic acid exhibits weak clastogenic effects in vitro. A study involving rat lymphocyte cultures showed a weak clastogenic response when treated continuously without metabolic activation . However, no significant mutagenic effects were observed in other standard assays such as the Ames test and micronucleus test .

Pharmacological Effects

Research has also explored the pharmacological potential of this compound. Some findings include:

  • Antioxidant Activity : Preliminary studies suggest that azo compounds can exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Antimicrobial Properties : Certain derivatives of naphthalenedisulfonic acids have shown antimicrobial activity against various bacteria and fungi, although specific data on Acid Red 27 remains limited .
  • Potential Applications in Drug Delivery : The solubility and stability of this compound make it a candidate for drug delivery systems, particularly in formulations requiring controlled release mechanisms .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Acid Red 27 when used in food products. Results indicated low acute toxicity with no observed adverse effects at doses below the established safety thresholds. Long-term exposure studies suggested minimal risk for genotoxicity and reproductive toxicity .

Case Study 2: Environmental Impact

Investigations into the environmental impact of naphthalenedisulfonic acids revealed concerns regarding their biodegradability and potential accumulation in aquatic systems. The compound's high water solubility poses risks for leaching into waterways, necessitating further studies on its ecological effects .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) using NaNO₂/HCl at 0–5°C, followed by coupling with a sulfonated naphthalene derivative under alkaline conditions (pH 8–10). Key optimizations include controlling temperature to avoid premature decomposition of diazonium salts and adjusting pH to enhance coupling efficiency. Excess reagents are removed via precipitation or ion-exchange chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • UV-Vis Spectroscopy : Monitors azo bond formation (λₘₐₐ ≈ 450–550 nm) and stability under varying pH/light.
  • ¹H/¹³C NMR : Identifies substituent positions and confirms sulfonate group presence.
  • HPLC : Quantifies purity (>95% typical) and detects byproducts like unreacted amines or sulfonic acids .

Q. How can solubility challenges be addressed during experimental workflows?

The compound’s sulfonate groups confer high water solubility. For organic-phase reactions, use counterion exchange (e.g., substituting Na⁺ with tetrabutylammonium ions) or adjust pH to protonate sulfonates temporarily. Co-solvents like DMSO or methanol (10–20% v/v) enhance solubility in mixed systems .

Q. What safety precautions are critical when handling this compound?

Avoid inhalation of fine powders and skin contact due to potential sensitization. Work under fume hoods, and neutralize diazotization byproducts (e.g., nitrosamines) with urea. Waste streams containing sulfonic acids require ion-exchange treatment before disposal .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the compound’s photophysical properties?

Substituents on the naphthalene rings modulate π-π* transitions. For example, electron-withdrawing groups (e.g., -SO₃H) redshift absorption maxima by stabilizing excited states, while electron-donating groups (e.g., -NH₂) enhance fluorescence quantum yields. Computational modeling (TD-DFT) can predict these effects by analyzing frontier molecular orbitals .

Q. What mechanisms govern the stability of the azo bond under reducing or oxidizing conditions?

The azo bond (-N=N-) is susceptible to reduction (e.g., Na₂S₂O₄ in acidic media yields primary amines) and photooxidation (UV light generates radicals). Stability assays should include kinetic studies under controlled O₂/light exposure. Chelation with transition metals (e.g., Cu²⁺) can stabilize the bond by delocalizing electron density .

Q. How can this compound be functionalized for metal-ion sensing applications?

The hydroxyl and amino groups act as ligands for metal coordination. For example, complexation with La³+ or Pr³+ enhances fluorescence quenching, enabling detection at µM concentrations. Optimize selectivity by introducing crown ethers or thiol modifiers to the naphthalene backbone .

Q. What computational approaches are suitable for modeling its interactions with biological targets?

  • Docking simulations : Predict binding to proteins (e.g., albumin) via sulfonate and azo groups.
  • Molecular Dynamics (MD) : Assess stability in aqueous or lipid membranes.
  • DFT : Calculate redox potentials to guide drug-delivery applications .

Q. How does the compound behave in multi-step catalytic cycles, such as dye-sensitized solar cells (DSSCs)?

The sulfonate groups anchor the molecule to TiO₂ surfaces, while the azo bridge facilitates electron injection. Efficiency depends on substituent-induced charge separation; anthraquinone derivatives of this compound show higher incident photon-to-current efficiency (IPCE) than benzothiadiazole analogs .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results)?

Cross-validate assays (e.g., MTT vs. apoptosis staining) and control for batch-to-batch purity variations (HPLC ≥98%). Consider cell-line-specific uptake mechanisms, as sulfonate groups may hinder membrane permeability in certain models .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO₂ (1.1 eq), HCl (2M), 0–5°C, 1 hr85–90
CouplingNaOH (pH 8–10), 25°C, 2 hr75–80

Q. Table 2: Analytical Parameters for Characterization

TechniqueKey ParametersApplication
UV-Visλₘₐₐ = 480–520 nm (ε ≈ 10⁴ L/mol·cm)Azo bond quantification
¹H NMR (D₂O)δ 7.8–8.2 ppm (aromatic H)Substituent positioning

Q. Table 3: Metal-Complex Stability Constants (Log K)

Metal IonLog K (25°C, I = 0.1M)Reference
Cu²⁺8.2 ± 0.3
Fe³⁺9.1 ± 0.2

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